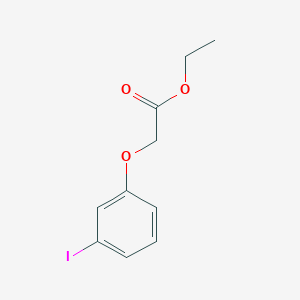

Ethyl 2-(3-iodophenoxy)acetate

Description

Significance of Aryl Ethers and Esters in Chemical Synthesis

Aryl ethers are a class of organic compounds where an ether linkage is attached to an aromatic ring. fiveable.me This structural motif is not merely a chemical curiosity; it is a ubiquitous feature in a vast array of biologically important molecules and materials. acs.org Aryl ethers are integral components of many pharmaceuticals, agrochemicals, fragrances, and advanced polymers. thieme-connect.dealfa-chemistry.com Their stability and the specific three-dimensional structure they impart to a molecule are crucial for its biological activity or material properties. fiveable.me The synthesis of aryl ethers is a major focus in organic chemistry, with numerous methods developed to form the critical aryl-oxygen bond, including classic approaches like the Williamson ether synthesis and modern transition metal-catalyzed reactions. thieme-connect.desioc-journal.cn

Esters, derivatives of carboxylic acids, are equally fundamental in organic chemistry. numberanalytics.com They are characterized by their pleasant, often fruity odors and are responsible for the natural fragrances of many fruits and flowers. solubilityofthings.comfiveable.me Beyond their sensory properties, esters are vital intermediates in synthesis, enabling a wide range of chemical transformations. solubilityofthings.comnumberanalytics.com Their utility extends to the production of polymers, most notably polyesters, which are used in everything from clothing to food packaging. numberanalytics.comallen.in In medicinal chemistry, the ester functional group is often used to create prodrugs, which can improve a drug's bioavailability or stability. numberanalytics.com The versatility of esters in both biological systems and industrial applications underscores their central role in the molecular sciences. solubilityofthings.comnumberanalytics.com

The Role of Iodinated Aromatic Compounds in Synthetic Methodologies

The introduction of a halogen atom to an aromatic ring is a key strategy for functionalizing these otherwise stable structures. Among the halogens, iodine holds a special place. Aromatic iodination creates compounds that are highly valuable synthetic intermediates. fiveable.me The carbon-iodine bond, being the weakest among the carbon-halogen bonds, is the most reactive, making aryl iodides excellent substrates for a variety of subsequent reactions. asianpubs.org

Their primary application is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. asianpubs.orgmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing chemists to assemble complex molecular architectures from simpler precursors. indexcopernicus.comthieme-connect.com The versatility of iodinated aromatics makes them indispensable building blocks for synthesizing complex organic molecules with potential applications in medicinal chemistry and materials science. fiveable.memdpi.com The development of efficient and regioselective methods for iodinating aromatic compounds remains an active area of research, aiming to provide straightforward access to these crucial synthetic partners. asianpubs.orgindexcopernicus.com

Overview of Research Trajectories for Novel Chemical Entities

The quest for novel chemical entities (NCEs) is a driving force in chemical research, particularly within medicinal chemistry and materials science. hilarispublisher.comhilarispublisher.com Historically, many new drugs were discovered and developed within large pharmaceutical companies. nih.gov However, over the past few decades, there has been a significant shift, with academia, startups, and small biotech firms becoming crucial sources for identifying new drug targets and early-stage drug candidates. nih.gov

Current research trends focus on several key strategies to accelerate the discovery process. Rational drug design, aided by computational modeling, allows for the prediction of molecular interactions and the optimization of drug candidates before synthesis. hilarispublisher.comhilarispublisher.com Another important approach is diversity-oriented synthesis, which aims to create structurally diverse libraries of compounds for screening against biological targets, increasing the chances of finding unique lead compounds. hilarispublisher.comhilarispublisher.com The development of innovative synthetic methodologies, such as C-H activation and photoredox catalysis, has streamlined the synthesis of complex molecules, enabling the rapid exploration of chemical space. hilarispublisher.comhilarispublisher.com These strategic trends are essential for overcoming challenges like drug resistance and are aimed at inventing more effective and safer therapeutics. hilarispublisher.comnih.gov The synthesis of specific, functionalized intermediates like Ethyl 2-(3-iodophenoxy)acetate provides the chemical tools needed to pursue these research goals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its use as a reagent and building block in synthetic laboratory settings.

| Property | Value |

| CAS Number | 90888-04-3 fluorochem.co.ukbldpharm.com |

| Molecular Formula | C₁₀H₁₁IO₃ fluorochem.co.ukbldpharm.com |

| Molecular Weight | 306.10 g/mol bldpharm.com |

| Purity/Specification | Typically ≥95% fluorochem.co.uk |

| SMILES Code | O=C(OCC)COC1=CC=CC(I)=C1 |

| Physical State | Not specified, but related isomers are liquids |

| Storage Conditions | Stored in a sealed, dry environment |

Detailed Research Findings

This compound is commercially available as a chemical intermediate, valued for the synthetic possibilities offered by its constituent functional groups. fluorochem.co.ukbldpharm.com While specific published research focusing exclusively on the 3-iodo isomer is limited, the reactivity of this class of compounds can be understood through studies on its isomers, particularly the ortho-substituted analogue, Ethyl 2-(2-iodophenyl)acetate.

Research on Ethyl 2-(2-iodophenyl)acetate demonstrates its utility as a precursor in sophisticated organic reactions. For instance, it has been employed in photostimulated SRN1 (radical-nucleophilic substitution) reactions with ketone enolate ions to synthesize ε-oxo acids. semanticscholar.org These ε-oxo acids are, in turn, valuable building blocks for creating heterocyclic systems like 3-benzazepin-2-ones. semanticscholar.org The iodine atom at the ortho position is crucial for this reactivity, serving as an effective leaving group under photoinitiation to generate a key radical intermediate. semanticscholar.org

Furthermore, related iodophenol derivatives are used in palladium-catalyzed intramolecular Heck reactions to construct benzofuran (B130515) rings, a common scaffold in biologically active molecules. orgsyn.org These examples, while not directly involving the 3-iodo isomer, highlight the synthetic potential embedded in the iodophenoxyacetate framework. The presence of the reactive carbon-iodine bond, combined with the ether and ester functionalities, makes compounds like this compound valuable starting materials for chemists aiming to build complex molecular targets through cross-coupling and other modern synthetic methods.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-iodophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOIVYCQWPDJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655393 | |

| Record name | Ethyl (3-iodophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90888-04-3 | |

| Record name | Ethyl (3-iodophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 3 Iodophenoxy Acetate

Conventional Esterification and Etherification Routes

Conventional methods for the synthesis of Ethyl 2-(3-iodophenoxy)acetate typically involve the sequential or convergent formation of the ether and ester groups. These well-established reactions remain fundamental in organic synthesis.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone reaction for the formation of ethers and represents a viable pathway to this compound. masterorganicchemistry.comjk-sci.com This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comjk-sci.comtransformationtutoring.com

For the synthesis of the target compound, two primary variations of the Williamson ether synthesis are feasible:

Route A: Reaction of 3-iodophenol (B1680319) with an ethyl haloacetate (e.g., ethyl bromoacetate (B1195939) or ethyl chloroacetate).

Route B: Reaction of an alkali metal salt of 2-hydroxyacetate with 1,3-diiodobenzene.

In Route A, 3-iodophenol is deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate to displace the halide and form the desired ether linkage. Common bases used for this deprotonation include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), and sodium hydroxide (B78521) (NaOH). jk-sci.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) to facilitate the S(_N)2 pathway. jk-sci.com

| Reactants | Base | Solvent | Product |

| 3-Iodophenol, Ethyl bromoacetate | K(_2)CO(_3) | Acetone | This compound |

| 3-Iodophenol, Ethyl chloroacetate (B1199739) | NaH | DMF | This compound |

| A representative table of reaction conditions for the Williamson ether synthesis approach. |

Route B is generally less favored due to the reduced reactivity of aryl halides in nucleophilic substitution reactions compared to alkyl halides.

Direct Esterification Techniques

Direct esterification, most notably the Fischer esterification, provides an alternative and straightforward method for synthesizing this compound. athabascau.cabyjus.com This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. athabascau.cabyjus.com

In this context, 2-(3-iodophenoxy)acetic acid is reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H(_2)SO(_4)) or p-toluenesulfonic acid (PTSA). athabascau.cabyjus.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of ethanol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. athabascau.ca

The synthesis of the precursor, 2-(3-iodophenoxy)acetic acid, is itself an important consideration. ontosight.ai It can be prepared from 3-iodophenol and chloroacetic acid under basic conditions, a reaction that is mechanistically related to the Williamson ether synthesis.

| Reactants | Catalyst | Conditions | Product |

| 2-(3-Iodophenoxy)acetic acid, Ethanol | H(_2)SO(_4) | Reflux | This compound |

| 2-(3-Iodophenoxy)acetic acid, Ethanol | PTSA | Reflux with Dean-Stark trap | This compound |

| A representative table of reaction conditions for the Fischer esterification approach. |

Advanced Synthetic Strategies Involving Carbon-Halogen Bond Formation/Modification

More advanced synthetic methodologies focus on the strategic introduction or modification of the carbon-iodine bond. These approaches can offer advantages in terms of substrate scope and regioselectivity.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic iodination offers a direct route to introduce the iodine atom onto a pre-formed phenoxyacetate (B1228835) scaffold. In this approach, a substrate such as ethyl 2-phenoxyacetate would be subjected to an iodinating agent. Common reagents for electrophilic iodination include molecular iodine (I(_2)) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), iodine monochloride (ICl), or N-iodosuccinimide (NIS).

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The phenoxyacetate group is an ortho-, para-director. Therefore, the direct iodination of ethyl 2-phenoxyacetate would likely yield a mixture of isomers, including the desired meta-substituted product, albeit potentially in low yield, along with the ortho- and para-isomers. Achieving high selectivity for the meta-position through this method can be challenging and may require specific catalysts or directing groups.

Palladium-Catalyzed Cross-Coupling Precursors (Inverse Synthesis)

An inverse synthetic approach can be envisioned where the carbon-iodine bond is formed via a palladium-catalyzed reaction. This strategy is particularly useful when the corresponding aryl iodide is a readily available starting material. bohrium.comrsc.org For instance, a precursor molecule containing a boronic acid or ester group at the meta-position could be coupled with a suitable iodine source under palladium catalysis.

More commonly, palladium-catalyzed reactions are employed to utilize aryl iodides as precursors for more complex molecules. nih.govbeilstein-journals.orgethz.ch In the context of this compound, the compound itself can serve as a precursor for further palladium-catalyzed cross-coupling reactions, highlighting its utility as a building block in organic synthesis. For example, the iodine atom can be replaced with various other functional groups through reactions like Suzuki, Heck, or Sonogashira couplings.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org These principles can be applied to the synthesis of this compound to enhance its environmental sustainability.

Key areas for the application of green chemistry in this synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. mdpi.com For instance, performing the Williamson ether synthesis under phase-transfer catalysis (PTC) conditions can enable the use of water as a solvent. researchgate.net

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. acs.org The use of acid catalysts in Fischer esterification is an example. Further improvements could involve the use of solid acid catalysts that can be easily recovered and reused.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net

Renewable Feedstocks: While not directly applicable to the core structure of this compound, the use of bio-derived ethanol in the esterification step would align with the principle of using renewable resources.

Solvent-Free and Aqueous Medium Syntheses

In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols that minimize or eliminate the use of volatile and often hazardous organic solvents. imist.ma Traditional Williamson ether syntheses frequently employ polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) to ensure the solubility of reactants and facilitate the reaction. byjus.comlscollege.ac.in However, modern approaches are increasingly focused on solvent-free conditions or the use of environmentally benign solvents like water.

Aqueous Medium Synthesis and Phase Transfer Catalysis: Performing the synthesis in an aqueous medium presents a challenge, as the organic reactants, particularly the ethyl haloacetate, have low solubility in water. This obstacle can be overcome by employing phase transfer catalysis (PTC). byjus.comlscollege.ac.in A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides. youtube.commdpi.comquizlet.com

The mechanism involves the base (e.g., sodium hydroxide) deprotonating the 3-iodophenol in the aqueous phase to form the sodium 3-iodophenoxide salt. The lipophilic cation of the phase transfer catalyst then pairs with the phenoxide anion, shuttling it across the phase boundary into the organic phase (either a separate organic solvent or the liquid ethyl haloacetate itself). youtube.com In this organic environment, the nucleophilic phenoxide can react with the ethyl haloacetate to form the desired ether product, this compound. youtube.comquizlet.com This method allows the reaction to proceed efficiently at the interface of the two phases, often with good yields, while using water as the bulk medium. mdpi.com

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent another green chemistry approach. frontiersin.org In this context, the synthesis can be performed by mixing the liquid reactants, 3-iodophenol and ethyl haloacetate, with a solid base, such as potassium carbonate or powdered sodium hydroxide. The mixture is typically heated and stirred vigorously to ensure adequate contact between the reactants. The absence of a solvent can lead to higher reaction rates due to increased reactant concentration and can simplify product work-up, as the need to remove a solvent is eliminated. imist.mafrontiersin.org In some industrial applications, vapor-phase reactions over a solid catalyst containing a metal oxide can also be employed, representing another form of solvent-free ether synthesis. google.com

| Method | Typical Conditions | Advantages | Key Considerations |

| Aqueous Phase Transfer Catalysis | 3-iodophenol, Ethyl chloroacetate, NaOH (aq), Quaternary ammonium salt (catalyst), 60-100 °C. byjus.commdpi.com | Environmentally benign (uses water), simplified work-up, suitable for industrial scale. lscollege.ac.in | Requires a catalyst, reaction rate can be dependent on stirring speed and interfacial area. |

| Solvent-Free (Neat) Reaction | 3-iodophenol, Ethyl chloroacetate, Solid K₂CO₃ or NaOH, Heat (e.g., 100-150 °C). imist.mafrontiersin.org | High reactant concentration, rapid reaction, no solvent removal needed, high atom economy. imist.ma | Potential for side reactions at high temperatures, requires good mixing of heterogeneous components. |

Atom Economy and Reaction Efficiency Considerations

Reaction efficiency is a critical aspect of synthetic chemistry, evaluated not only by the chemical yield but also by the "greenness" of the process, a key component of which is atom economy. nih.gov Developed by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of all starting materials into the mass of the desired product. primescholars.comtaylorfrancis.com

For the synthesis of this compound from 3-iodophenol and ethyl chloroacetate with sodium hydroxide as the base, the balanced chemical equation is:

C₆H₅IO + C₄H₇ClO₂ + NaOH → C₁₀H₁₁IO₃ + NaCl + H₂O

The atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 3-Iodophenol | C₆H₅IO | 219.99 | Reactant |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 | Reactant |

| Total Reactant Mass | 382.54 | ||

| This compound | C₁₀H₁₁IO₃ | 322.09 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

| Water | H₂O | 18.01 | Byproduct |

Calculation of Atom Economy:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (322.09 / 382.54) x 100 ≈ 84.2%

This calculation shows that under ideal stoichiometric conditions, 84.2% of the mass of the reactants is incorporated into the final product. The remaining 15.8% is converted into byproducts (sodium chloride and water). While this is a relatively high atom economy, it is not 100% due to the formation of these byproducts.

Mechanistic Investigations of Synthesis Pathways

The synthesis of this compound via the reaction of a 3-iodophenoxide salt with an ethyl haloacetate proceeds through a well-established bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgmasterorganicchemistry.com This pathway involves a single, concerted step where bond formation and bond cleavage occur simultaneously. byjus.com

The mechanism can be broken down into two primary stages:

Formation of the Nucleophile: The reaction is initiated by the deprotonation of the acidic hydroxyl group of 3-iodophenol using a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). lscollege.ac.in This acid-base reaction generates the 3-iodophenoxide anion, a potent nucleophile due to the negative charge localized on the oxygen atom. byjus.comyoutube.com

The Sₙ2 Substitution Step: The highly nucleophilic 3-iodophenoxide anion then attacks the electrophilic carbon atom of the ethyl haloacetate (e.g., ethyl chloroacetate). This carbon is electrophilic because it is bonded to both a halogen (a good leaving group) and the carbonyl group, which withdraws electron density. The attack occurs from the side opposite to the leaving group (backside attack). wikipedia.orgyoutube.com In a single, fluid transition state, the C-O bond between the phenoxide oxygen and the acetate's alpha-carbon begins to form at the same time as the carbon-halogen bond begins to break. masterorganicchemistry.com The halogen departs as a halide anion (e.g., Cl⁻), resulting in the formation of the ether linkage and yielding the final product, this compound.

The Sₙ2 mechanism is favored in this synthesis for several key reasons:

Primary Substrate: The electrophile, ethyl haloacetate, is a primary alkyl halide. Primary substrates are sterically unhindered, allowing easy access for the nucleophile to perform a backside attack. They are much less prone to undergoing competing elimination (E2) reactions, which become significant with secondary and tertiary alkyl halides. wikipedia.orgmasterorganicchemistry.com

Strong Nucleophile: The phenoxide anion is a strong nucleophile, which is a prerequisite for an efficient Sₙ2 reaction. byjus.com

Good Leaving Group: Halides like chloride (Cl⁻) and bromide (Br⁻) are good leaving groups because they are weak bases and can stabilize the negative charge upon departure.

While the Sₙ2 pathway is dominant, a potential competing reaction is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically at the ortho and para positions). lscollege.ac.in While O-alkylation is generally favored to produce the ether, some C-alkylation at the ring can occur, leading to byproducts. However, reaction conditions, including the choice of solvent and counter-ion, can be optimized to heavily favor the desired O-alkylation pathway.

Chemical Reactivity and Transformation Pathways of Ethyl 2 3 Iodophenoxy Acetate

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in Ethyl 2-(3-iodophenoxy)acetate is a focal point for numerous synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)

The aryl iodide group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. While specific studies on this compound are not extensively documented, the general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination to yield a substituted alkene. For instance, the reaction of an aryl iodide with ethyl acrylate (B77674) in the presence of a palladium catalyst and a base would be expected to yield an ethyl cinnamate (B1238496) derivative.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgjk-sci.comsynarchive.com This reaction is highly efficient for aryl iodides and proceeds under mild conditions. wikipedia.org The coupling of this compound with an alkyne such as phenylacetylene (B144264) would be anticipated to produce the corresponding substituted phenoxyacetate (B1228835) derivative with a phenylethynyl group at the 3-position.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction pairs the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govillinois.edufrontiersin.orgrsc.orgresearchgate.net The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance and is widely used in the synthesis of biaryl compounds. The reaction of this compound with phenylboronic acid, for example, would yield the corresponding 3-phenylphenoxyacetate derivative.

A representative table of expected products from these cross-coupling reactions is provided below:

| Cross-Coupling Reaction | Coupling Partner | Expected Product Name |

| Heck | Ethyl acrylate | Ethyl 2-(3-(2-(ethoxycarbonyl)vinyl)phenoxy)acetate |

| Sonogashira | Phenylacetylene | Ethyl 2-(3-(phenylethynyl)phenoxy)acetate |

| Suzuki-Miyaura | Phenylboronic acid | Ethyl 2-(3-phenylphenoxy)acetate |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. masterorganicchemistry.comsemanticscholar.orgyoutube.com The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In the absence of such activating groups, harsh reaction conditions or the use of very strong nucleophiles would be necessary to facilitate the displacement of the iodide. For instance, reaction with a potent nucleophile like sodium azide (B81097) might lead to the corresponding aryl azide, but would likely require high temperatures.

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edu The ether oxygen of the phenoxyacetate group in this compound could potentially act as a directed metalation group (DMG), guiding a strong base like an organolithium reagent to deprotonate the ortho position (C2 or C4). wikipedia.orgorganic-chemistry.orgbaranlab.org However, the presence of the iodine atom introduces complexity. Halogen-lithium exchange is a very fast reaction that would likely compete with or dominate over proton abstraction. Therefore, treatment of this compound with an organolithium reagent would most likely result in the formation of an aryllithium species at the 3-position via iodine-lithium exchange, rather than ortho-lithiation.

Reactions Involving the Ester Functionality

The ethyl ester group of this compound is susceptible to a variety of transformations common to carboxylic acid derivatives.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-iodophenoxy)acetic acid, under either acidic or basic conditions. uv.esprexams.com Base-catalyzed hydrolysis, often referred to as saponification, is typically irreversible as the resulting carboxylate salt is deprotonated under the reaction conditions. prexams.comresearchgate.net Acid-catalyzed hydrolysis is a reversible process and requires an excess of water to drive the equilibrium towards the products.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comijcce.ac.ir For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound. The reaction is an equilibrium process, and using a large excess of the new alcohol can shift the equilibrium towards the desired product.

Reduction and Amidation Pathways

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to the corresponding alcohol, which in this case would be 2-(3-iodophenoxy)ethanol. semanticscholar.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve a partial reduction to the aldehyde, 2-(3-iodophenoxy)acetaldehyde, particularly at low temperatures. commonorganicchemistry.comwikipedia.orgmasterorganicchemistry.comyoutube.comorganic-synthesis.com

Amidation: The ester can be converted to an amide by reaction with an amine. This transformation often requires heating or the use of a catalyst. For example, direct reaction with benzylamine (B48309) could yield N-benzyl-2-(3-iodophenoxy)acetamide. The reactivity of the amine and the reaction conditions will influence the efficiency of the amidation process. researchgate.netresearchgate.netnih.gov

A summary of the reactions of the ester functionality is presented in the table below:

| Reaction | Reagent(s) | Product Name |

| Hydrolysis (basic) | NaOH, H₂O | Sodium 2-(3-iodophenoxy)acetate |

| Transesterification | CH₃OH, H⁺ | Mthis compound |

| Reduction (strong) | LiAlH₄ | 2-(3-iodophenoxy)ethanol |

| Reduction (mild) | DIBAL-H | 2-(3-iodophenoxy)acetaldehyde |

| Amidation | Benzylamine | N-benzyl-2-(3-iodophenoxy)acetamide |

Reactivity of the Ether Linkage

Cleavage Reactions

The ether bond in this compound, an example of an aryl alkyl ether, is susceptible to cleavage under strongly acidic conditions. This reaction is a characteristic transformation for this class of compounds, typically requiring the use of potent hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The use of hydrochloric acid (HCl) is generally ineffective for this purpose.

The cleavage of the aryl alkyl ether linkage proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (a neutral phenol (B47542) molecule). Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks the electrophilic carbon of the ethyl group.

A critical aspect of this reaction is the regioselectivity of the nucleophilic attack. The nucleophile exclusively attacks the alkyl carbon (the ethyl group) rather than the aromatic carbon. This is because a nucleophilic substitution reaction on an sp²-hybridized aromatic carbon is energetically unfavorable. Consequently, the cleavage of this compound with a strong acid like HI will yield 3-iodophenol (B1680319) and an ethyl halide (ethyl iodide). Even if an excess of the acid is used, the resulting phenol does not undergo further reaction to form an aryl halide.

The mechanism is typically SN2, especially with primary alkyl groups like the ethyl group present in the title compound.

Table 1: Predicted Products of Ether Linkage Cleavage

| Reactant | Reagent | Product 1 | Product 2 | Mechanism |

| This compound | HI (conc.) | 3-Iodophenol | Ethyl iodide | SN2 |

| This compound | HBr (conc.) | 3-Iodophenol | Ethyl bromide | SN2 |

Stability under Various Reaction Conditions

The ether linkage of this compound demonstrates considerable stability under a range of reaction conditions, making the molecule a versatile intermediate in organic synthesis.

Basic Conditions: The ether bond is highly stable in the presence of bases. This is evidenced by the common synthesis of aryloxyacetates, which involves the reaction of a phenol with an ethyl haloacetate in the presence of a base like potassium carbonate (K₂CO₃). These conditions facilitate the deprotonation of the phenol to a phenoxide, which then acts as a nucleophile, without causing cleavage of the newly formed ether linkage.

Neutral and Mildly Acidic Conditions: The ether linkage is generally inert under neutral and mildly acidic conditions. Many standard organic transformations can be carried out on other parts of the molecule without affecting this bond.

Oxidative and Reductive Conditions: While the entire molecule's stability depends on the specific reagents used, the ether linkage itself is resistant to many common oxidizing and reducing agents. However, harsh oxidation conditions could potentially affect the aromatic ring or other functional groups.

Transition-Metal-Catalyzed Reactions: The ether bond is stable under the conditions typically employed for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki), which target the carbon-iodine bond. This stability allows for selective functionalization at the iodine-substituted position of the aromatic ring without disturbing the ether linkage or the ethyl ester group.

It is important to note that while the ether bond is robust, the ester functional group in this compound is susceptible to hydrolysis under both strong acidic and basic conditions, which would yield 2-(3-iodophenoxy)acetic acid.

Multi-Component Reactions Incorporating this compound

While specific, named multi-component reactions (MCRs) that directly utilize this compound as a starting component are not extensively documented, the molecule's structure lends itself to potential applications in transition-metal-catalyzed MCRs. These reactions often involve the formation of multiple chemical bonds in a single synthetic operation, leveraging a catalyst to bring together three or more reactants.

The key to the potential utility of this compound in MCRs is the presence of the aryl iodide moiety. The carbon-iodine bond is a highly effective functional group for engaging in catalytic cycles, particularly with palladium catalysts. Such reactions can be designed as cascade or domino processes where an initial cross-coupling event involving the C-I bond triggers subsequent bond-forming transformations with other components in the reaction mixture.

For instance, this compound could serve as the aryl halide component in palladium-catalyzed MCRs. A hypothetical multi-component reaction could involve:

This compound (as the aryl halide).

An alkyne or alkene (as the coupling partner for a Sonogashira or Heck reaction).

A third component, such as another unsaturated molecule or a nucleophile, that can intercept a reactive intermediate in the catalytic cycle.

This approach would lead to the rapid assembly of complex molecular scaffolds where the core structure of the phenoxyacetate is incorporated. The stability of the ether and ester functionalities under many palladium-catalyzed conditions is advantageous, allowing the main framework of the molecule to remain intact during the MCR.

Table 2: Potential Components for a Hypothetical Palladium-Catalyzed MCR

| Component Type | Example Reactant for MCR with this compound | Potential Reaction Type |

| Alkyne | Phenylacetylene | Sonogashira Coupling |

| Alkene | Styrene, Ethyl acrylate | Heck Reaction |

| Organoboron Compound | Phenylboronic acid | Suzuki Coupling |

| Nucleophile | Amine, Alcohol | Amination/Alkoxylation |

These reactions, while not yet specifically reported for this compound, represent a promising area for future research in the synthesis of novel heterocyclic and polyfunctionalized aromatic compounds.

Applications of Ethyl 2 3 Iodophenoxy Acetate As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The carbon-iodine bond in Ethyl 2-(3-iodophenoxy)acetate is a key feature that enables its use in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of complex organic structures.

While direct, documented syntheses of heterocyclic compounds starting specifically from this compound are not extensively reported in readily available literature, its structure is amenable to established synthetic strategies for heterocycle formation. For instance, palladium-catalyzed reactions are a cornerstone of modern organic synthesis for constructing heterocyclic rings. chim.itnih.gov

One potential pathway for the synthesis of benzofurans involves an intramolecular cyclization. organic-chemistry.orgnih.govresearchgate.net A hypothetical reaction scheme could involve a Sonogashira coupling of this compound with a terminal alkyne. nih.gov The resulting alkyne-substituted intermediate could then undergo an intramolecular cyclization to form a substituted benzofuran (B130515). The conditions for such cyclizations can vary, often employing a base and sometimes a metal catalyst to facilitate the ring-closing reaction.

Similarly, the synthesis of other heterocyclic systems, such as indoles or quinolines, could be envisaged through multi-step sequences initiated by transformations at the iodo-substituted position. For example, a Buchwald-Hartwig amination could introduce a nitrogen-containing substituent, which could then participate in a subsequent cyclization to form a nitrogen-containing heterocycle. nih.gov

Table 1: Potential Palladium-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Coupling Partner | Potential Heterocyclic Product |

| Sonogashira Coupling | Terminal Alkyne | Substituted Benzofuran |

| Buchwald-Hartwig Amination | Amine | Precursor for Nitrogen Heterocycles |

| Suzuki-Miyaura Coupling | Organoboron Compound | Precursor for further functionalization |

The synthesis of analogues of natural products is a crucial area of medicinal chemistry, aiming to improve the biological activity or pharmacokinetic properties of the parent compound. nih.gov Aryl iodides are valuable starting materials in the total synthesis and modification of natural products. nih.gov

This compound can serve as a scaffold to introduce a phenoxyacetic acid moiety into a larger molecule, a common substructure in some biologically active compounds. The iodine atom allows for the coupling of this fragment to other parts of a target molecule via reactions like the Suzuki-Miyaura coupling. nih.gov For example, a complex boronic acid derivative could be coupled with this compound to create a biaryl linkage, a structural motif present in many natural products.

Role in Ligand and Catalyst Development

The development of novel ligands and catalysts is essential for advancing chemical synthesis. The phenoxyacetate (B1228835) framework of this compound provides a platform for the introduction of coordinating groups, such as phosphines, which are crucial components of many organometallic catalysts.

Phosphine ligands are ubiquitous in transition-metal catalysis. beilstein-journals.orguw.edu.plcore.ac.uk The synthesis of functionalized phosphine ligands often involves the reaction of an aryl halide with a phosphine source. This compound could be utilized in such a synthesis. For instance, a palladium- or nickel-catalyzed cross-coupling reaction with a secondary phosphine (HPAr₂) or a phosphine equivalent could be employed to generate a tertiary phosphine ligand bearing the phenoxyacetate group. nih.gov The ester functionality could then be further modified, for example, by hydrolysis to the corresponding carboxylic acid, to tune the electronic or steric properties of the ligand or to provide a point of attachment to a solid support.

Table 2: Hypothetical Synthesis of a Phosphine Ligand

| Step | Reaction | Reagents | Product |

| 1 | C-P Coupling | This compound, HPPh₂, Pd catalyst, base | Ethyl 2-(3-(diphenylphosphino)phenoxy)acetate |

| 2 | Hydrolysis | LiOH, THF/H₂O | 2-(3-(diphenylphosphino)phenoxy)acetic acid |

The structure of this compound allows for its elaboration into multidentate ligands that can chelate to a metal center, forming stable and catalytically active organometallic complexes. cardiff.ac.ukresearchgate.net For example, after conversion to a phosphine ligand as described above, the ester group could be reduced to an alcohol, which could then be further functionalized to introduce another coordinating atom, leading to a bidentate or tridentate ligand. Such ligands can be used to create well-defined metal complexes for various catalytic applications. ehu.esrsc.org

Functional Material Precursors

Functional organic materials, such as those used in organic electronics, often consist of extended π-conjugated systems. The iodo-substituent on this compound makes it a suitable monomer for polymerization or for the synthesis of larger conjugated molecules through iterative cross-coupling reactions. For instance, a repetitive Sonogashira or Suzuki coupling strategy could be employed to build up oligomeric or polymeric structures containing the phenoxyacetate unit. The properties of the resulting material could be tuned by the choice of the co-monomer and by modification of the ester functionality.

Monomers for Polymer Synthesis

The synthesis of high-performance polymers often relies on the use of functionalized monomers that can be polymerized to create materials with specific properties. While no studies have been identified that explicitly use this compound for this purpose, its structure suggests potential pathways for monomer synthesis.

The presence of the iodine atom on the phenyl ring is particularly significant. Aryl iodides are well-known substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of a wide range of polymer backbones.

Hypothetical Monomer Synthesis via Cross-Coupling Reactions:

A plausible synthetic route to a novel monomer could involve a Sonogashira coupling reaction between this compound and a terminal alkyne. This reaction would create a new, more complex molecule with a reactive alkyne group that could then be used in subsequent polymerization reactions, for instance, to form poly(phenylene ethynylene)s, a class of conjugated polymers with interesting electronic properties.

Table 1: Potential Monomers Derived from this compound

| Monomer Structure (Hypothetical) | Synthetic Route | Potential Polymer Class |

|---|---|---|

| Ethyl 2-(3-(alkynyl)phenoxy)acetate | Sonogashira Coupling | Poly(phenylene ethynylene)s |

| Ethyl 2-(3-(vinyl)phenoxy)acetate | Heck Coupling | Poly(phenylene vinylene)s |

This table presents hypothetical monomer structures that could be synthesized from this compound and the potential classes of polymers that could be derived from them. The feasibility of these reactions and the properties of the resulting polymers would require experimental verification.

Intermediates for Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are crucial for technologies such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The synthesis of these materials often involves the construction of complex organic molecules with specific electronic and photophysical properties. The unique combination of functional groups in this compound makes it a potential building block for such molecules.

The iodinated phenyl ring can be functionalized through cross-coupling reactions to introduce various electron-donating or electron-withdrawing groups, thereby tuning the electronic properties of the resulting molecule. The phenoxyacetate moiety could also be modified, for example, through hydrolysis of the ester to the corresponding carboxylic acid, which can then be used to anchor the molecule to a surface or to another molecular component.

Potential Synthesis of Hole-Transporting Materials:

One potential application in optoelectronics is in the synthesis of hole-transporting materials (HTMs) for use in perovskite solar cells or OLEDs. Many high-performance HTMs are based on a starburst triphenylamine core. A synthetic strategy could involve the palladium-catalyzed Buchwald-Hartwig amination to couple this compound with a diarylamine. The resulting tertiary amine could then be further elaborated into a more complex HTM.

Table 2: Potential Optoelectronic Intermediates from this compound

| Intermediate Type | Synthetic Approach | Potential Application |

|---|---|---|

| Triarylamine derivative | Buchwald-Hartwig Amination | Hole-Transporting Materials |

| Stilbene derivative | Heck Coupling | Emissive Materials in OLEDs |

This table outlines potential classes of optoelectronic intermediates that could be synthesized using this compound as a starting material. The successful synthesis and the performance of these materials in optoelectronic devices would need to be confirmed through dedicated research.

Spectroscopic and Advanced Structural Characterization Techniques for Ethyl 2 3 Iodophenoxy Acetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 2-(3-iodophenoxy)acetate, various NMR techniques would be employed to gain a comprehensive understanding of its structure.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. The expected signals for this compound would include a triplet and a quartet for the ethyl group protons, and distinct signals for the aromatic protons of the iodophenoxy ring and the singlet for the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group. The chemical shifts (δ) would be influenced by the electronegativity of the neighboring oxygen and iodine atoms. Coupling constants (J values) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be affected by the iodine substituent. The carbonyl carbon of the ester group would appear at a characteristic downfield shift.

Hypothetical Data Table for ¹H and ¹³C NMR of this compound: (Note: This table is a hypothetical representation as experimental data is unavailable.)

¹H NMR| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~4.2 | Quartet | 2H | -OCH₂ CH₃ |

| ~4.6 | Singlet | 2H | -OCH₂ COO- |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~14 | -OCH₂C H₃ |

| ~62 | -OC H₂CH₃ |

| ~65 | -OC H₂COO- |

| ~95 | C -I |

| ~115 - 138 | Aromatic C H |

| ~158 | C -O |

| ~168 | C =O |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the ethyl group and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would definitively link the proton and carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It would be crucial for connecting the ethyl acetate moiety to the 3-iodophenoxy ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

Solid-State NMR Applications

Solid-state NMR could be utilized to study the crystalline form of this compound. This technique can provide information about the molecular conformation and packing in the solid state, which can differ from its structure in solution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₁IO₃).

Hypothetical HRMS Data: (Note: This is a calculated value as experimental data is unavailable.)

| Formula | Calculated Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a characteristic spectrum of fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps in its structural elucidation. Key fragmentation pathways for this compound would likely involve the cleavage of the ester group and the loss of the iodine atom.

Hypothetical Fragmentation Data Table: (Note: This table is a hypothetical representation as experimental data is unavailable.)

| m/z of Fragment Ion | Possible Structure / Neutral Loss |

|---|---|

| 277 | [M - C₂H₄]⁺ |

| 233 | [M - C₂H₅O₂]⁺ |

| 179 | [M - I]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. While no specific experimental spectra for this compound are publicly available, its characteristic vibrational frequencies can be predicted based on the analysis of its constituent functional groups and comparison with analogous compounds.

Expected Vibrational Modes:

The structure of this compound contains several key functional groups that will give rise to characteristic peaks in its IR and Raman spectra: the ester group (C=O, C-O), the aromatic ring (C=C, C-H), the ether linkage (C-O-C), and the carbon-iodine bond (C-I).

Ester Group: The most prominent feature in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch, typically appearing in the 1735-1750 cm⁻¹ region for aliphatic esters. orgchemboulder.comnist.gov The C-O stretching vibrations of the ester group are also expected to produce strong bands in the 1000-1300 cm⁻¹ range. orgchemboulder.com

Aromatic Ring: The presence of the 3-iodophenyl group will generate several characteristic bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (1,3-disubstitution) will influence the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 650-900 cm⁻¹ region.

Ether Linkage: The aryl-alkyl ether linkage (Ar-O-CH₂) is expected to show characteristic asymmetric and symmetric C-O-C stretching vibrations, typically in the 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

Carbon-Iodine Bond: The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. This bond often produces a weak signal in IR spectroscopy but can be more prominent in Raman spectra.

In a study on the synthesis of a related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, IR spectroscopy confirmed the presence of key functional groups with absorption bands observed for C=O at 1759 cm⁻¹ and C-O at 1036 cm⁻¹. walisongo.ac.id Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and the C-I bond of this compound would be expected to produce strong signals in a Raman spectrum. open-raman.org

Table 1: Predicted IR and Raman Active Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium | Medium |

| Ester C=O | Stretching | 1735 - 1750 | Strong | Medium to Weak |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong | Strong |

| Aliphatic C-H | Bending | 1370 - 1470 | Medium | Medium |

| Aryl Ether C-O | Asymmetric Stretch | 1200 - 1275 | Strong | Medium |

| Ester C-O | Stretching | 1000 - 1300 | Strong | Medium to Weak |

| Aromatic C-H | Out-of-plane Bending | 650 - 900 | Strong | Weak |

| C-I | Stretching | 500 - 600 | Medium to Weak | Strong |

X-ray Crystallography for Solid-State Structure Determination

Currently, there is no publicly available crystal structure for this compound. However, the analysis of structurally similar compounds can provide insight into the type of data that would be obtained from such an experiment. For instance, the X-ray structure of Ethyl 2-(4-aminophenoxy) acetate has been reported. mdpi.com This related molecule was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com The analysis revealed detailed geometric parameters, including the precise bond lengths and angles within the molecule, and provided insights into the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. mdpi.com

Should single crystals of this compound be grown, X-ray diffraction analysis would yield a set of crystallographic data, as illustrated in the hypothetical table below, which is based on data for analogous structures.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Chemical Formula | C₁₀H₁₁IO₃ |

| Formula Weight | 306.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1185 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.715 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment.

Chiroptical Spectroscopy (for chiral derivatives)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and is silent in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD).

However, chiroptical spectroscopy would become a crucial analytical tool for the stereochemical analysis of chiral derivatives of this compound. If a chiral center were introduced into the molecule, for example, by modifying the acetate side chain to include a stereogenic carbon, the resulting enantiomers would interact differently with plane-polarized light.

ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful method for determining the absolute configuration of chiral molecules in solution. The experimental ECD spectrum, characterized by positive or negative Cotton effects, can be compared with theoretical spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration). A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the chiral derivative.

The process would involve:

Synthesis and separation of the enantiomers of a chiral derivative of this compound.

Recording the experimental ECD spectrum for one of the enantiomers.

Performing computational modeling (e.g., using Density Functional Theory, DFT) to predict the ECD spectra for both the R and S configurations.

Assigning the absolute configuration by comparing the sign and intensity of the experimental Cotton effects with the predicted spectra.

This approach provides a non-destructive and highly reliable method for stereochemical characterization, which is essential in fields where enantiomeric purity is critical.

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 2 3 Iodophenoxy Acetate

Chromatographic Techniques Development

Chromatography is the cornerstone for the separation, identification, and quantification of Ethyl 2-(3-iodophenoxy)acetate and its related substances. The development of specific and validated high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods provides the necessary tools for comprehensive analysis.

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the quantitative determination of this compound. The validation process is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. ijraset.comnih.gov

The chromatographic separation is typically achieved on a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) at a controlled temperature, often around 30°C. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), delivered in an isocratic or gradient elution mode to achieve optimal separation. ijraset.comsemanticscholar.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, determined by scanning the UV spectrum of the compound. For this compound, a wavelength in the range of 220-230 nm is often suitable due to the electronic transitions within the substituted benzene (B151609) ring.

Method validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., 50% to 150% of the target concentration).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD for Repeatability) | ≤ 2.0% | 0.8% |

| Precision (% RSD for Intermediate Precision) | ≤ 2.0% | 1.2% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |

| Specificity | No interference at the retention time of the main peak | Peak is pure and well-resolved from degradation products |

For the analysis of volatile and semi-volatile impurities, as well as for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. pku.edu.cn The optimization of a GC-MS method for this compound focuses on achieving efficient separation and sensitive detection.

The optimization process involves several critical parameters:

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5MS) is often chosen for its versatility and thermal stability. researchgate.net

Injector Temperature: The temperature must be high enough to ensure rapid and complete volatilization of the analyte and its impurities without causing thermal degradation.

Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature to separate volatile components and ramping up to a higher temperature to elute less volatile compounds. The ramp rate is optimized to maximize resolution between adjacent peaks. jmaterenvironsci.com

Carrier Gas Flow Rate: Helium is commonly used as the carrier gas, and its flow rate is adjusted to achieve optimal chromatographic efficiency. jmaterenvironsci.com

Mass Spectrometer Parameters: In the mass spectrometer, electron impact (EI) ionization is standard. The ionization energy (typically 70 eV) and the mass scan range are set to capture the molecular ion and characteristic fragment ions of this compound and potential impurities. jmaterenvironsci.com

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

|---|---|---|---|

| Injector Temperature | 250°C | 280°C | Improved peak shape and reduced tailing. |

| Oven Program | 100°C (1 min), ramp 10°C/min to 300°C | 80°C (2 min), ramp 15°C/min to 310°C (hold 5 min) | Better separation of early-eluting impurities and faster run time. |

| Carrier Gas Flow | 1.0 mL/min | 1.2 mL/min | Enhanced peak resolution and efficiency. |

| Split Ratio | 50:1 | 20:1 | Increased sensitivity for trace impurity detection. |

Spectrophotometric and Electrochemical Detection Methods

While chromatography provides separation, spectrophotometric and electrochemical methods can offer rapid and sensitive detection, sometimes without the need for extensive sample preparation.

Spectrophotometric Methods: UV-Visible spectrophotometry is a straightforward technique for the quantification of this compound in solution. The presence of the chromophoric iodinated phenyl ring results in significant UV absorbance. A method can be developed by dissolving the compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) and measuring the absorbance at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting absorbance versus concentration, which should follow the Beer-Lambert law within a specific concentration range. Dual-wavelength spectrophotometry can sometimes be used to correct for background interference. researchgate.net For instance, a method for iodate determination relies on the bleaching of a colored reagent, where the decrease in absorbance is proportional to the concentration. scispace.com

Electrochemical Methods: Electrochemical sensors offer high sensitivity and potential for miniaturization. nih.gov A method for this compound could be developed using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) with a suitable working electrode, such as a glassy carbon electrode. The electrochemical activity would likely stem from the oxidation or reduction of the iodophenoxy moiety. The development would involve optimizing parameters such as the supporting electrolyte, pH, and scan rate to obtain a well-defined and reproducible signal. The peak current would then be correlated with the concentration of the analyte. mdpi.commaynoothuniversity.ie

Impurity Profiling and Purity Assessment

Impurity profiling is a critical aspect of quality control, as impurities can affect the safety and efficacy of the final product. nih.gov The process involves the identification, quantification, and characterization of each impurity present in the compound. scirp.org Regulatory bodies like the ICH provide guidelines on the thresholds for reporting, identifying, and qualifying impurities. scirp.org

For this compound, potential impurities can arise from the manufacturing process (process-related impurities) or from degradation of the compound (degradation products). nih.gov

Process-Related Impurities: These could include unreacted starting materials (e.g., 3-iodophenol), reagents, or by-products from side reactions.

Degradation Products: These result from the chemical breakdown of the compound under storage or stress conditions.

The validated HPLC method is the primary tool for impurity profiling. It is used to separate the main component from all related substances. Techniques like LC-MS are invaluable for the structural elucidation of unknown impurities by providing mass-to-charge ratio data, which helps in determining the molecular weight and fragmentation patterns of the impurities. nih.govnih.gov

| Impurity Name | Potential Source | Relative Retention Time (RRT) | Limit (% Area) |

|---|---|---|---|

| 3-Iodophenol (B1680319) | Starting Material | 0.45 | ≤ 0.15% |

| Ethyl 2-(2-iodophenoxy)acetate | Isomeric Impurity | 0.92 | ≤ 0.10% |

| Ethyl 2-(4-iodophenoxy)acetate | Isomeric Impurity | 1.15 | ≤ 0.10% |

| 3-Iodophenoxyacetic acid | Degradation Product | 0.68 | ≤ 0.15% |

| Unknown Impurity 1 | By-product | 1.30 | ≤ 0.10% |

Stability Studies and Degradation Product Analysis

Stability studies are essential to determine the shelf-life and appropriate storage conditions for a chemical compound. These studies are performed under controlled conditions as defined by ICH guidelines, which specify long-term and accelerated storage conditions based on climatic zones. paho.orgnih.gov

Forced degradation (or stress testing) is a key part of stability studies. The compound is subjected to harsh conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate its degradation. This helps to identify likely degradation products and establish the intrinsic stability of the molecule. ugent.be The degradation pathways are elucidated, and the analytical methods are validated to be "stability-indicating," meaning they can separate the intact compound from its degradation products. nih.gov

Potential degradation pathways for this compound include:

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-iodophenoxyacetic acid and ethanol.

Oxidation: The molecule could be susceptible to oxidative degradation, potentially affecting the ether linkage or the aromatic ring.

Photodegradation: Exposure to UV light could lead to the cleavage of the carbon-iodine bond or other photochemical reactions.

The analysis of samples from these studies is performed using the validated stability-indicating HPLC method. Any significant degradation products are isolated and characterized using spectroscopic techniques such as MS and NMR. conicet.gov.ar

| Stress Condition | % Degradation | Major Degradation Product(s) Identified |

|---|---|---|

| Acid Hydrolysis (0.1N HCl, 80°C, 24h) | ~15% | 3-Iodophenoxyacetic acid |

| Base Hydrolysis (0.1N NaOH, 60°C, 4h) | ~40% | 3-Iodophenoxyacetic acid |

| Oxidative (3% H₂O₂, RT, 24h) | ~8% | Minor oxidative adducts |

| Thermal (105°C, 48h) | < 2% | No significant degradation |

| Photolytic (ICH Option 2) | ~5% | Minor unidentified degradants |

Environmental and Sustainability Considerations in the Research and Development of Ethyl 2 3 Iodophenoxy Acetate

Lifecycle Assessment of Synthetic Routes

A comprehensive lifecycle assessment (LCA) for a chemical compound evaluates the environmental impacts associated with all stages of its life, from raw material extraction through to synthesis, use, and disposal. For Ethyl 2-(3-iodophenoxy)acetate, a cradle-to-gate LCA would focus on the environmental burdens of its production.

The most probable and widely used method for synthesizing this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-iodophenol (B1680319) is treated with a base to form the corresponding phenoxide, which then reacts with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), to yield the final ether product. wikipedia.orgjk-sci.com

Plausible Synthetic Route:

Reactants: 3-Iodophenol and Ethyl bromoacetate

Base: A base such as potassium carbonate or sodium hydride is used to deprotonate the phenol (B47542).

Solvent: A polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) is typically used to facilitate the SN2 reaction. jk-sci.commdpi.com

A lifecycle perspective requires an analysis of the environmental impacts associated with the production and use of these starting materials and auxiliary substances.

3-Iodophenol: This starting material is a skin and eye irritant. nih.govsigmaaldrich.com Its synthesis and use should be managed to prevent release into the environment.

Ethyl bromoacetate: This reagent is classified as toxic and a lachrymator (a substance that irritates the eyes and causes tears). nih.govnih.gov It is harmful if ingested, inhaled, or absorbed through the skin and is known to be a strong irritant. nih.govfishersci.com Its production and handling require stringent safety measures to avoid environmental contamination and human exposure. fishersci.com When heated to decomposition, it can emit highly toxic fumes of hydrogen bromide. nih.gov

Energy Consumption: The reaction typically requires heating (reflux) for several hours to proceed to completion, contributing to the energy consumption of the process. wikipedia.orgmdpi.com

The following table provides a qualitative summary of the potential environmental and health impacts associated with the raw materials for the synthesis of this compound.

| Component | Potential Environmental/Health Impact | Lifecycle Consideration |

|---|---|---|

| 3-Iodophenol | Skin and eye irritant. nih.govsigmaaldrich.com | Sourcing of raw materials for its synthesis; management of waste streams from its production. |

| Ethyl bromoacetate | Toxic, lachrymator, strong irritant. nih.govnih.gov Emits toxic fumes upon decomposition. nih.gov | Energy-intensive production; potential for release during manufacturing and use; hazardous waste generation. |

| Solvents (e.g., DMF, Acetone) | DMF is a reproductive toxin; many traditional solvents are volatile organic compounds (VOCs) and have significant disposal costs and environmental footprints. acsgcipr.orgnih.gov | Fossil fuel feedstock; emissions during use; challenges with recycling and disposal of contaminated solvent waste. |

| Energy | Greenhouse gas emissions from heating/refluxing the reaction mixture. | Source of electricity (fossil fuels vs. renewables); process optimization to reduce reaction time and temperature. |

Waste Minimization and By-product Management

Green chemistry principles emphasize waste prevention as a primary goal. In the context of synthesizing this compound, this involves maximizing the incorporation of all reactant materials into the final product and minimizing or eliminating the generation of waste.

A key metric for evaluating the efficiency of a chemical reaction is atom economy , which measures the amount of starting materials that are converted into the desired product. libretexts.orgprimescholars.com For the Williamson ether synthesis of this compound from 3-iodophenol and ethyl bromoacetate using a base like sodium hydride, the reaction is:

C6H5IO + C4H7BrO2 + NaH → C10H11IO3 + NaBr + H2

The by-products are sodium bromide and hydrogen gas. While the hydrogen gas can be safely vented, the sodium bromide salt constitutes a significant waste stream.

Theoretical Atom Economy Calculation:

| Compound | Formula | Molar Mass ( g/mol ) |

| Desired Product | ||

| This compound | C10H11IO3 | 306.10 |

| Reactants | ||

| 3-Iodophenol | C6H5IO | 220.01 |

| Ethyl bromoacetate | C4H7BrO2 | 167.00 |

| Sodium Hydride | NaH | 24.00 |

| Total Mass of Reactants | 411.01 |

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Percent Atom Economy = (306.10 / 411.01) x 100 ≈ 74.47%

This calculation shows that even with a 100% chemical yield, over 25% of the reactant mass is converted into by-products. This highlights a significant area for improvement.

Strategies for waste minimization in this synthesis include:

Catalytic Routes: Research into catalytic Williamson ether synthesis (CWES) aims to avoid the use of stoichiometric amounts of base, thereby eliminating the salt by-product. acs.orgresearchgate.net These methods often use weaker alkylating agents at high temperatures and can convert alcohols and phenols into ethers with water as the only by-product, dramatically improving the atom economy. acs.orgresearchgate.net

Solvent Reduction and Recycling: The bulk of waste in many chemical processes comes from solvents used for the reaction and subsequent purification steps. jetir.org Reducing the volume of solvent used, or implementing a system for solvent recovery and recycling, can significantly decrease the process mass intensity (PMI) and the environmental factor (E-factor) of the synthesis.

Process Optimization: Shortening reaction times and lowering temperatures through catalyst development can reduce energy consumption and the formation of thermal degradation by-products. wikipedia.org

Green Solvents and Reagents for Research Applications

Solvents: The Williamson ether synthesis is often performed in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or dimethyl sulfoxide (B87167) (DMSO). jk-sci.comacsgcipr.org These solvents are effective but are also recognized as substances of very high concern due to their reproductive toxicity and other hazards. nih.govacsgcipr.org

The development and application of greener alternative solvents are a key focus of sustainable chemistry. For the synthesis of this compound, several alternatives could be considered:

Ethereal Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are bio-based or have more favorable safety profiles than traditional ethers like THF or 1,4-dioxane. nih.govreddit.com

Carbonate Solvents: Dimethyl carbonate and propylene (B89431) carbonate are considered greener alternatives to DMF and other dipolar aprotic solvents due to their lower toxicity and biodegradability. acsgcipr.org

Bio-based Solvents: Cyrene™ (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent derived from cellulose, designed as a safer replacement for NMP and DMF. nih.gov

The following table compares the properties of conventional solvents with greener alternatives.

| Solvent | Type | Key Sustainability Issues | Greener Alternative | Benefits of Alternative |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Conventional Polar Aprotic | Reproductive toxin, high boiling point (difficult to remove), derived from fossil fuels. nih.govacsgcipr.org | Cyrene™, Propylene Carbonate | Bio-based, lower toxicity, biodegradable. nih.govacsgcipr.org |

| Acetone | Conventional Polar Aprotic | High volatility, flammable. | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point (less volatile), lower water solubility (easier separation), can be derived from renewable sources. nih.gov |